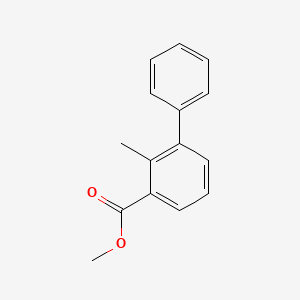

2-Methyl-3-phenylbenzoic Acid Methyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methyl-3-phenylbenzoic Acid Methyl Ester is a biochemical compound . Its molecular formula is C15H14O2 and it has a molecular weight of 226.27 .

Synthesis Analysis

The synthesis of esters like 2-Methyl-3-phenylbenzoic Acid Methyl Ester typically involves the reaction of a carboxylic acid and an alcohol in the presence of a catalyst . This process is known as esterification . The reaction is slow and reversible, and to reduce the chances of the reverse reaction happening, the ester is often distilled off as soon as it is formed .Molecular Structure Analysis

The molecular structure of 2-Methyl-3-phenylbenzoic Acid Methyl Ester consists of a benzene ring attached to a carboxylic ester group . The benzene ring is substituted with a methyl group and a phenyl group .Chemical Reactions Analysis

Esters like 2-Methyl-3-phenylbenzoic Acid Methyl Ester can undergo a variety of chemical reactions. These include oxidation, amidation, hydrogenation, deoxygenation, ethoxylation, metathesis, and isomerisation .Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding. Therefore, their boiling points are intermediate between nonpolar alkanes and alcohols . Esters of low molar mass are somewhat soluble in water due to their ability to engage in hydrogen bonding with water .Applications De Recherche Scientifique

Precursor in Organic Synthesis

Methyl-2-formyl benzoate, a compound structurally similar to 2-Methyl-3-phenylbenzoic Acid Methyl Ester, is known as a bioactive precursor in organic synthesis . It’s used to synthesize a variety of pharmacologically active compounds, including antifungal and antihypertensive agents .

Biofuel Production

In a study on the production of fatty acid methyl esters by a wastewater-isolated microalgae-yeast co-culture, it was found that transesterification of the extracted lipids produced fatty acid methyl esters (FAMEs), which are relevant for biodiesel production . This suggests that 2-Methyl-3-phenylbenzoic Acid Methyl Ester could potentially be used in similar processes.

Synthesis of 1,2,3-Triazoles

1,2,3-Triazoles have found broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science . Methyl 2-methyl-3-phenylbenzoate could potentially be used in the synthesis of these compounds.

Environmentally Safe Insecticide

Methyl benzoate, a compound structurally similar to 2-Methyl-3-phenylbenzoic Acid Methyl Ester, has been shown to be an effective pesticide against a range of different agricultural, stored product, and urban insect pests . It’s possible that 2-Methyl-3-phenylbenzoic Acid Methyl Ester could have similar applications.

Production of (2R,3S)-3-(4-methoxyphenyl)glycidic acid methyl ester

An emulsion bioreactor has been proposed for the production of (2R,3S)-3-(4-methoxyphenyl) glycidic acid methyl ester from a racemic mixture using the lipase from Serratia marcescens . This suggests that 2-Methyl-3-phenylbenzoic Acid Methyl Ester could potentially be used in similar processes.

Pharmaceutical Applications

Given its potential use as a precursor in organic synthesis and in the synthesis of 1,2,3-triazoles, 2-Methyl-3-phenylbenzoic Acid Methyl Ester could potentially be used in the development of new pharmaceuticals .

Mécanisme D'action

Target of Action

The primary targets of “2-Methyl-3-phenylbenzoic Acid Methyl Ester” are currently unknown. This compound is a biochemical used for proteomics research

Mode of Action

It is known that methyl esters like this compound can be synthesized using diazomethane . The first step of the mechanism is a simple acid-base reaction to deprotonate the carboxylic acid. The carboxylate is then the nucleophile of an S N 2 reaction with protonated diazomethane to produce the methyl ester with nitrogen gas as a leaving group .

Biochemical Pathways

As a biochemical used in proteomics research , it may be involved in various biochemical reactions

Result of Action

As a biochemical used in proteomics research , it may have various effects depending on the context of its use

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, stable isotope-labeled compounds like “2-Methyl-3-phenylbenzoic Acid Methyl Ester” are used as environmental pollutant standards for the detection of air, water, soil, sediment, and food . .

Orientations Futures

The use of renewable feedstocks coupled with catalysis is one of the key principles of green chemistry . Fatty acid methyl esters, such as 2-Methyl-3-phenylbenzoic Acid Methyl Ester, have great potential in the chemical industry . Their catalytic conversion allows them to produce a wide range of useful chemicals . The production of biodiesel is associated with the formation of another important and versatile chemical, glycerol .

Propriétés

IUPAC Name |

methyl 2-methyl-3-phenylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-11-13(12-7-4-3-5-8-12)9-6-10-14(11)15(16)17-2/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSBPPUMWUBCKIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(=O)OC)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Oxabicyclo[4.1.0]heptane, 4-ethynyl-1-methyl-, [1S-(1alpha,4alpha,6alpha)]- (9CI)](/img/no-structure.png)

![Ethanone, 1-[1,1-bicyclopropyl]-2-yl-, trans-(9CI)](/img/structure/B588809.png)

![1H-4,9-Epoxynaphtho[2,3-d]imidazole](/img/structure/B588814.png)

![6,7-Dihydro-5H-cyclopenta[b]pyridine-2-carbonitrile](/img/structure/B588820.png)